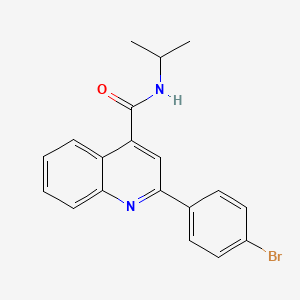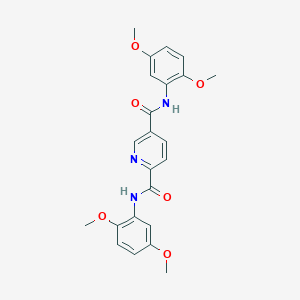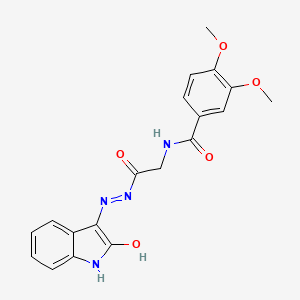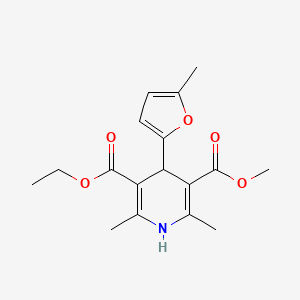![molecular formula C21H15BrN4O4 B11118727 2-bromo-N-(4-{[(2E)-2-(3-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11118727.png)
2-bromo-N-(4-{[(2E)-2-(3-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BROMO-N-[4-({2-[(E)-1-(3-NITROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE is a complex organic compound with a molecular structure that includes bromine, nitrophenyl, and benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-N-[4-({2-[(E)-1-(3-NITROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE typically involves multiple steps. One common method includes the reaction of 2-bromobenzoyl chloride with 4-aminobenzohydrazide under controlled conditions to form the intermediate product. This intermediate is then reacted with 3-nitrobenzaldehyde in the presence of a suitable catalyst to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
2-BROMO-N-[4-({2-[(E)-1-(3-NITROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcoholic medium.
Major Products
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of aminobenzamide derivatives.
Substitution: Formation of substituted benzamides with various functional groups replacing the bromine atom.
Scientific Research Applications
2-BROMO-N-[4-({2-[(E)-1-(3-NITROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-BROMO-N-[4-({2-[(E)-1-(3-NITROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The nitrophenyl group may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzamide: A simpler analog with similar bromine and benzamide groups but lacking the nitrophenyl and hydrazino groups.
4-Nitrobenzamide: Contains the nitrophenyl group but lacks the bromine and hydrazino groups.
N-(4-Aminophenyl)benzamide: Contains the benzamide and aminophenyl groups but lacks the bromine and nitrophenyl groups.
Uniqueness
2-BROMO-N-[4-({2-[(E)-1-(3-NITROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE is unique due to its combination of bromine, nitrophenyl, and hydrazino groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H15BrN4O4 |
|---|---|
Molecular Weight |
467.3 g/mol |
IUPAC Name |
2-bromo-N-[4-[[(E)-(3-nitrophenyl)methylideneamino]carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C21H15BrN4O4/c22-19-7-2-1-6-18(19)21(28)24-16-10-8-15(9-11-16)20(27)25-23-13-14-4-3-5-17(12-14)26(29)30/h1-13H,(H,24,28)(H,25,27)/b23-13+ |
InChI Key |
ZGJFPVFXIVUJRX-YDZHTSKRSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-])Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-Bromo-4-methoxyphenoxy)-N'-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11118657.png)

![3-Fluoro-N-(2-{2-[(E)-1-(4-methoxyphenyl)ethylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B11118666.png)
![N-((Z)-2-(4-chlorophenyl)-1-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B11118673.png)
![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-fluorobenzamide](/img/structure/B11118674.png)
![methyl N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}glycinate](/img/structure/B11118675.png)
![Propan-2-yl 5-carbamoyl-2-{[(4-chlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11118680.png)
![N,N,4-trimethyl-2-{[(4-methylphenyl)carbonyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B11118686.png)
![Methyl 5-(dimethylcarbamoyl)-4-methyl-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11118701.png)



![N-(4-Chloro-2-methylphenyl)-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide](/img/structure/B11118729.png)
